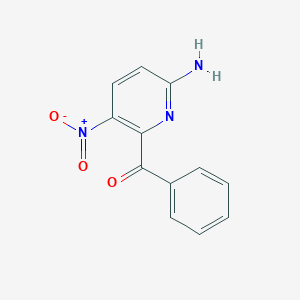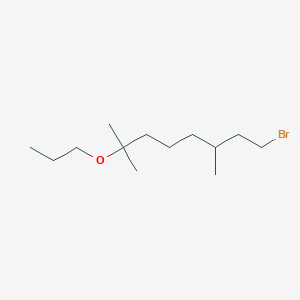![molecular formula C15H12Cl4N2O2 B14626801 N,N'-[(Naphthalen-1-yl)methylene]bis(2,2-dichloroacetamide) CAS No. 58085-12-4](/img/structure/B14626801.png)
N,N'-[(Naphthalen-1-yl)methylene]bis(2,2-dichloroacetamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-[(Naphthalen-1-yl)methylene]bis(2,2-dichloroacetamide) is an organic compound that features a naphthalene ring linked to two dichloroacetamide groups through a methylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[(Naphthalen-1-yl)methylene]bis(2,2-dichloroacetamide) typically involves the reaction of naphthalen-1-ylmethanamine with dichloroacetyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The process involves the formation of an intermediate imine, which subsequently reacts with dichloroacetyl chloride to form the final product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-[(Naphthalen-1-yl)methylene]bis(2,2-dichloroacetamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalene derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The dichloroacetamide groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions include various naphthalene derivatives, amines, and substituted acetamides, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N,N’-[(Naphthalen-1-yl)methylene]bis(2,2-dichloroacetamide) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of N,N’-[(Naphthalen-1-yl)methylene]bis(2,2-dichloroacetamide) involves its interaction with specific molecular targets, leading to various biological effects. The compound can interact with enzymes and receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methyl-1-naphthalenemethylamine: This compound shares the naphthalene core but differs in its functional groups.
1-Methylnaphthalene: Another naphthalene derivative with different substituents.
N,N’-Bis(naphthalen-1-yl)-N,N’-bis(phenyl)-2,2’-dimethylbenzidine: A compound with a similar naphthalene structure but different functional groups.
Uniqueness
N,N’-[(Naphthalen-1-yl)methylene]bis(2,2-dichloroacetamide) is unique due to its specific combination of naphthalene and dichloroacetamide groups, which confer distinct chemical and biological properties not found in other similar compounds.
This detailed article provides a comprehensive overview of N,N’-[(Naphthalen-1-yl)methylene]bis(2,2-dichloroacetamide), covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
58085-12-4 |
|---|---|
Formule moléculaire |
C15H12Cl4N2O2 |
Poids moléculaire |
394.1 g/mol |
Nom IUPAC |
2,2-dichloro-N-[[(2,2-dichloroacetyl)amino]-naphthalen-1-ylmethyl]acetamide |
InChI |
InChI=1S/C15H12Cl4N2O2/c16-11(17)14(22)20-13(21-15(23)12(18)19)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11-13H,(H,20,22)(H,21,23) |
Clé InChI |
SBPWTSADHSTMEX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2C(NC(=O)C(Cl)Cl)NC(=O)C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


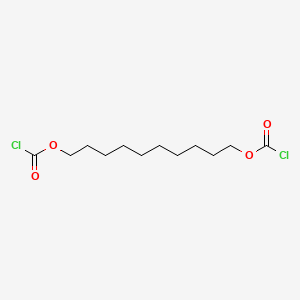


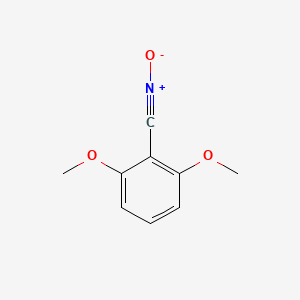

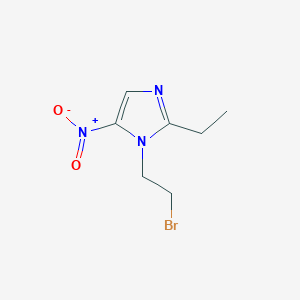


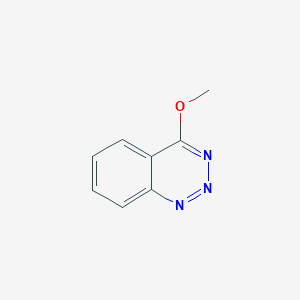
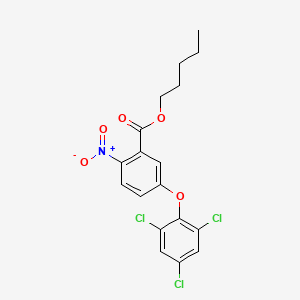
![(1E)-1-Butyl-3-[2-(ethenyloxy)ethyl]triaz-1-ene](/img/structure/B14626783.png)
